2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate is a chemical compound with the molecular formula CHNOS and a molecular weight of approximately 318.31 g/mol. It is identified by the CAS number 89473-29-0. This compound features a unique structure that includes two hydrazinecarboximidamide groups linked by a cyclohexadiene moiety. The sulfate component indicates that it is a salt derived from sulfuric acid, which may enhance its solubility in polar solvents like dimethyl sulfoxide (DMSO) .
The chemical behavior of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate can be characterized by its reactivity towards electrophiles and nucleophiles due to the presence of multiple nitrogen atoms in the hydrazine and guanidine functional groups. It can undergo various reactions including:
The synthesis of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate typically involves:
These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .
The primary application of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate lies in its role as an impurity in the synthesis of Ambazone. Additionally, due to its structural characteristics, it may be explored for various applications in medicinal chemistry and organic synthesis. Potential areas include:
Several compounds share structural or functional similarities with 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide | CHN | Contains cyanamide groups instead of hydrazines |
| 2,5-Cyclohexadiene-1,4-dione | CHO | Lacks nitrogen functionality; serves as a precursor |
| Aminoguanidine sulfate | CHNS·HSO | Simpler structure; used in diabetes research |
The uniqueness of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamide sulfate lies in its dual hydrazine functionality combined with a cyclohexadiene framework and sulfate group which may impart distinct reactivity and biological properties compared to these similar compounds .